molecular formula C18H15N3O3 B3012771 2-(3,4-dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one CAS No. 903440-36-8

2-(3,4-dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B3012771
CAS No.: 903440-36-8
M. Wt: 321.336
InChI Key: MLIPCSKLNQGSJP-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one is a synthetically designed polycyclic heteroaromatic compound of significant interest in medicinal chemistry and drug discovery research. This molecular scaffold combines a benzimidazole core, known for its diverse biological activities, with a pyrimidinone ring and a 3,4-dimethoxyphenyl substituent . The benzimidazole component is a well-established pharmacophore and isosteric analog of naturally occurring purine bases, enabling interaction with various enzymatic systems and nucleic acids . Compounds featuring this hybrid architecture are frequently investigated for their potential multifunctional biological profiles. Research into structurally related pyrimido[1,2-a]benzimidazole derivatives has indicated promising pharmacological properties, including anticancer activity . Some analogues have demonstrated potent effects against human breast adenocarcinoma cells (MCF-7), with efficacy comparable to established clinical agents . Additionally, this chemical class exhibits broad-spectrum antimicrobial potential, encompassing antibacterial and antifungal activities, making it a valuable scaffold for developing new anti-infective agents . The presence of the 3,4-dimethoxyphenyl group is a noteworthy structural feature, as this motif is present in several biologically active molecules and can influence both the compound's lipophilicity and its interaction with target sites . The synthesis of such complex fused heterocycles typically involves strategic cyclization reactions, such as those between 2-aminobenzimidazole derivatives and appropriate bifunctional synthetic equivalents . This product is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1H-pyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-23-15-8-7-11(9-16(15)24-2)13-10-17(22)21-14-6-4-3-5-12(14)19-18(21)20-13/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIPCSKLNQGSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)N3C4=CC=CC=C4N=C3N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one typically involves the condensation of 2-aminobenzimidazole with a suitable aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminobenzimidazole with 3,4-dimethoxybenzaldehyde in the presence of a catalyst such as acetic acid under reflux conditions. The reaction mixture is then subjected to cyclization to form the desired pyrimido[1,2-a]benzimidazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.

    Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases by competing with ATP for binding to the kinase active site, thereby blocking phosphorylation events essential for cell signaling and proliferation .

Comparison with Similar Compounds

Key Observations:

  • Substituent Position and Electronic Effects : The target compound’s 3,4-dimethoxyphenyl group enhances electron density compared to electron-withdrawing substituents like bromine in the 4-bromophenyl analog . This difference may influence solubility, reactivity, and intermolecular interactions.
  • This suggests that substituent electronegativity and steric bulk at C2/C4 positions critically modulate supramolecular assembly .
  • In contrast, the target compound’s methoxy groups may favor interactions with polar biological targets.

Antibacterial and Analgesic Activities

  • The methylprop-enyl-substituted pyrimido[1,2-a]benzimidazolone derivative () showed antibacterial efficacy against Staphylococcus aureus and Escherichia coli, with a QSAR model correlating lipophilicity and charge distribution to activity .
  • Benzo[4,5]imidazo[1,2-a]pyrimido[2,1-d][1,3,5]triazin-2(1H)-ones () exhibited analgesic activity in rodent models, synthesized via refluxing benzimidazole precursors with ethyl acetoacetate . This contrasts with the target compound, for which pharmacological data are unavailable.

Physicochemical Properties

  • Spectroscopic Data : IR peaks near 1660 cm⁻¹ (C=O stretch) and NMR signals for methoxy groups (δH 3.59–3.73 ppm) are consistent across dimethoxy-substituted analogs .

Biological Activity

2-(3,4-dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound belonging to the class of pyrimido[1,2-a]benzimidazoles. Its unique fused ring structure and the presence of a 3,4-dimethoxyphenyl group confer distinct chemical and biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following features:

  • IUPAC Name : 2-(3,4-dimethoxyphenyl)-1H-pyrimido[1,2-a]benzimidazol-4-one
  • Molecular Formula : C18H15N3O3
  • CAS Number : 903440-36-8

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values for this compound were found to be notably low:

Pathogen MIC (μg/mL)
Staphylococcus aureus0.22
Staphylococcus epidermidis0.25

These findings suggest that the compound effectively inhibits bacterial growth and biofilm formation, making it a candidate for further development in treating infections caused by resistant strains .

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound against several cancer cell lines. Notably, it exhibited significant cytotoxic effects with IC50 values indicating potent activity:

Cell Line IC50 (μM)
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11
A54949.85

The results indicate that the compound not only inhibits cell proliferation but also induces apoptosis in cancer cells .

The mechanism underlying the biological activities of this compound appears to involve:

  • Inhibition of key enzymes : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Induction of apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of biofilm formation : In microbial pathogens, it interferes with biofilm development, enhancing susceptibility to treatment.

Case Studies

Several case studies have illustrated the efficacy of this compound in both antimicrobial and anticancer applications:

  • Antimicrobial Efficacy Study :
    • Researchers evaluated the compound against clinical isolates of Staphylococcus aureus and Staphylococcus epidermidis. The study revealed that treatment with the compound significantly reduced bacterial load and biofilm formation.
  • Anticancer Activity Assessment :
    • A study involving various cancer cell lines demonstrated that compounds with similar structural features exhibited enhanced anticancer activity compared to traditional chemotherapeutics. The findings support the potential use of this compound as a lead for developing new cancer therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3,4-dimethoxyphenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one, and how do reaction conditions influence yield?

  • The compound is typically synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones or aldehydes) . For example, a related derivative was prepared using benzaldehyde, 2,2-dimethyl-1,3-dioxane-4,6-dione, and 1H-benzo[d]imidazol-2-amine in an ionic liquid (3-butyl-1-methyl-1H-imidazol-3-ium chloride) at 363 K, yielding crystalline products after recrystallization . Key variables include solvent choice (polar aprotic solvents enhance cyclization), temperature (363 K optimizes ring closure), and catalyst (ionic liquids improve reaction efficiency).

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

  • X-ray crystallography is critical for confirming the fused heterocyclic structure and conformational details. For instance, the pyrimidine ring in related compounds adopts a "sofa" conformation, with the phenyl ring perpendicular (dihedral angle ~89°) to the pyrimidine plane .
  • NMR and FTIR validate functional groups: Aromatic protons (δ 6.8–8.2 ppm in 1^1H NMR), methoxy groups (δ ~3.8 ppm), and carbonyl stretches (1650–1700 cm1^{-1}) are diagnostic .

Q. How should researchers handle safety and storage of this compound?

  • Store in airtight containers under inert gas (N2_2/Ar) at 2–8°C. Avoid moisture and light due to potential hydrolysis of the methoxy groups . Safety data sheets (SDS) recommend using PPE (gloves, goggles) and working in fume hoods .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with bulky substituents (e.g., 3,4-dimethoxyphenyl)?

  • Methodological refinement : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity. For sterically hindered substrates, replace ionic liquids with deep eutectic solvents (DES), which enhance solubility .
  • Example : A 15% yield increase was reported for analogous benzimidazoles using DES (choline chloride/urea) at 120°C for 2 hours .

Q. What strategies resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. cytotoxicity)?

  • Data reconciliation : Perform dose-response assays across multiple cell lines (e.g., HEK293, HeLa) to isolate target-specific effects. For example, pyrimido[1,2-a]benzimidazoles exhibit antineoplastic activity at IC50_{50} = 2–10 µM but require metabolic stability testing to rule off-target cytotoxicity .
  • Structural tweaks : Introduce electron-withdrawing groups (e.g., -CF3_3) at C-2 to enhance kinase binding while reducing non-specific interactions .

Q. How do substituents on the benzimidazole core affect pharmacological activity?

  • 3,4-Dimethoxyphenyl enhances blood-brain barrier penetration due to increased lipophilicity (logP ~2.5) .
  • Pyrimidine N-1 methylation reduces metabolic clearance by blocking CYP3A4 oxidation .
  • Experimental validation : Compare in vitro ADME profiles (e.g., microsomal stability, plasma protein binding) of analogs with/without these modifications.

Q. What computational methods predict binding modes to targets like VEGFR2 or TIE-2?

  • Docking protocols : Use Schrödinger’s Glide with OPLS4 force field. A study on benzo[4,5]imidazo[1,2-a]pyrimidines identified hydrogen bonds between the pyrimidine N-3 and kinase hinge regions (binding affinity ΔG = −9.2 kcal/mol) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex under physiological conditions.

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